Levonantradol hydrochloride
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Overview
Description
Levonantradol hydrochloride is a synthetic cannabinoid analog of delta-9-tetrahydrocannabinol (THC), developed by Pfizer in the 1980s. It is known for its potent antiemetic and analgesic properties, being approximately 30 times more potent than THC . This compound is not currently used in medicine but is widely utilized in research to explore the therapeutic potential of cannabinoids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of levonantradol hydrochloride involves several steps, including the reaction of 3,5-dimethoxyaniline with ethyl acetoacetate in the presence of acetic acid and benzene, followed by reduction with sodium borohydride or hydrogen over platinum in acetic acid . The intermediate compounds undergo further reactions, including cyclization and formylation, to yield the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process includes purification steps such as column chromatography and recrystallization to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Levonantradol hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and hydrogen gas over a platinum catalyst.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydroxylated derivatives .
Scientific Research Applications
Levonantradol hydrochloride has several scientific research applications, including:
Chemistry: Used to study the chemical properties and reactions of synthetic cannabinoids.
Biology: Used to investigate the biological effects of cannabinoids on cellular processes.
Industry: Utilized in the development of new cannabinoid-based pharmaceuticals.
Mechanism of Action
Levonantradol hydrochloride exerts its effects by binding to and activating cannabinoid receptors CB1 and CB2, which are part of the G-protein coupled receptor (GPCR) superfamily . Activation of these receptors modulates the inhibition of adenylyl cyclase and the accumulation of cyclic adenosine monophosphate (cAMP), leading to decreased calcium conductance and increased potassium conductance in the brain . This modulation of synaptic transmission mediates the compound’s psychoactive and analgesic effects .
Comparison with Similar Compounds
Dronabinol (Marinol): Another synthetic cannabinoid used for its antiemetic and analgesic properties.
Nabilone: A synthetic cannabinoid with similar therapeutic applications.
CP 55,940 and CP 55,244: Bicyclic compounds with potent analgesic activity.
Uniqueness: Levonantradol hydrochloride is unique due to its high potency and efficacy compared to other synthetic cannabinoids. It has a higher binding affinity and efficacy at cannabinoid receptors, making it a valuable compound for research into the therapeutic potential of cannabinoids .
Properties
CAS No. |
70222-86-5 |
---|---|
Molecular Formula |
C27H36ClNO4 |
Molecular Weight |
474.0 g/mol |
IUPAC Name |
[(6S,6aR,9R,10aR)-9-hydroxy-6-methyl-3-[(2R)-5-phenylpentan-2-yl]oxy-5,6,6a,7,8,9,10,10a-octahydrophenanthridin-1-yl] acetate;hydrochloride |
InChI |
InChI=1S/C27H35NO4.ClH/c1-17(8-7-11-20-9-5-4-6-10-20)31-22-15-25-27(26(16-22)32-19(3)29)24-14-21(30)12-13-23(24)18(2)28-25;/h4-6,9-10,15-18,21,23-24,28,30H,7-8,11-14H2,1-3H3;1H/t17-,18+,21-,23+,24-;/m1./s1 |
InChI Key |
NSOGAHPJIFTUHV-YINRMENDSA-N |
SMILES |
CC1C2CCC(CC2C3=C(N1)C=C(C=C3OC(=O)C)OC(C)CCCC4=CC=CC=C4)O.Cl |
Isomeric SMILES |
C[C@H]1[C@@H]2CC[C@H](C[C@H]2C3=C(N1)C=C(C=C3OC(=O)C)O[C@H](C)CCCC4=CC=CC=C4)O.Cl |
Canonical SMILES |
CC1C2CCC(CC2C3=C(N1)C=C(C=C3OC(=O)C)OC(C)CCCC4=CC=CC=C4)O.Cl |
Appearance |
Solid powder |
Key on ui other cas no. |
70222-86-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Levonantradol hydrochloride; Levonantradol HCl; CP 50,556-1; CP-50,556-1; UNII-V92884KHRI. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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